5-nitropyridine-2-sulfonic Acid

描述

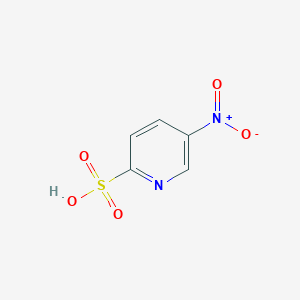

5-Nitropyridine-2-sulfonic acid is a chemical compound characterized by a pyridine ring substituted with a nitro group at the 5-position and a sulfonic acid group at the 2-position

Synthetic Routes and Reaction Conditions:

Nitration Reaction: One common method involves the nitration of pyridine or its derivatives using nitric acid and sulfuric acid under controlled conditions.

Sulfonation Reaction: The nitro-substituted pyridine undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the nitration of pyridine followed by sulfonation. The reaction conditions are optimized to achieve high yields and purity.

Types of Reactions:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aminopyridine derivatives.

Substitution Reactions: The sulfonic acid group can undergo nucleophilic substitution with various nucleophiles, such as alcohols, amines, and halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in water, sodium hypochlorite in acetic acid.

Reduction: Iron and hydrochloric acid, hydrogenation over a catalyst.

Substitution: Alcohols (methanol, ethanol), amines (aniline, ethylamine), halides (chlorine, bromine).

Major Products Formed:

Oxidation Products: Various oxidized pyridine derivatives.

Reduction Products: Aminopyridine derivatives.

Substitution Products: 2-substituted-5-nitropyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-amino-5-nitropyridine.

科学研究应用

Synthetic Applications

Precursor for Synthesis:

5-Nitropyridine-2-sulfonic acid serves as a crucial precursor in the synthesis of various pyridine derivatives. It can undergo multiple reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of valuable intermediates for pharmaceuticals and agrochemicals.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized pyridine derivatives |

| Reduction | Iron and hydrochloric acid | Aminopyridine derivatives |

| Nucleophilic Substitution | Alcohols (methanol, ethanol) | 2-substituted-5-nitropyridines |

Biological Applications

Antibacterial Activity:

Research indicates that this compound exhibits significant antibacterial properties. It mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism disrupts bacterial growth, showcasing its potential as an antibacterial agent against various strains, including multidrug-resistant Staphylococcus aureus .

Case Study:

A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's structural similarity to PABA allowed it to compete effectively for enzyme binding sites .

Industrial Applications

Dyes and Pigments:

In industry, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in dye synthesis processes.

Pharmaceutical Intermediates:

The compound is also an important intermediate in the synthesis of various pharmaceuticals. For example, derivatives of this compound are used in the preparation of antimalarial drugs and other medicinal compounds .

| Industry | Application | Example Products |

|---|---|---|

| Dyes and Pigments | Dye synthesis | Various industrial dyes |

| Pharmaceuticals | Drug intermediates | Antimalarials, antibiotics |

作用机制

The mechanism by which 5-nitropyridine-2-sulfonic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity. The molecular targets and pathways involved vary based on the context of the research.

相似化合物的比较

3-Nitropyridine-2-sulfonic acid: Similar structure but with the nitro group at the 3-position.

4-Nitropyridine-2-sulfonic acid: Similar structure but with the nitro group at the 4-position.

2-Nitropyridine-2-sulfonic acid: Similar structure but with the nitro group at the 2-position.

Uniqueness: 5-Nitropyridine-2-sulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its ability to undergo various substitution reactions makes it a versatile compound in organic synthesis.

生物活性

5-Nitropyridine-2-sulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 5-position and a sulfonic acid group at the 2-position of the pyridine ring. This unique arrangement influences its reactivity and biological properties. The sulfonic acid group enhances solubility in water, facilitating its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of enzymes related to folate metabolism. The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, a key enzyme in bacterial folate synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth, showcasing its potential as an antibacterial agent .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Staphylococcus aureus . This activity is attributed to its structural similarity to PABA, allowing it to effectively mimic and inhibit bacterial enzymes involved in folate synthesis.

Antitumor Activity

In addition to its antibacterial effects, studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including lung cancer cells (A549) . The compound's ability to interfere with cellular metabolic pathways contributes to its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Screening : A study evaluated the compound's efficacy against various bacterial strains using broth dilution methods. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains .

- Antitumor Evaluation : In vitro assays demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells. The compound induced apoptosis through mechanisms involving oxidative stress and disruption of metabolic pathways .

- Substitution Reactions : Research into substitution reactions involving this compound revealed pathways leading to novel derivatives with enhanced biological activities. These derivatives were assessed for their antibacterial and anticancer properties, indicating that modifications can lead to improved efficacy .

Data Table: Summary of Biological Activities

化学反应分析

Nucleophilic Substitution Reactions

The sulfonic acid group (-SO₃H) is highly susceptible to displacement by nucleophiles under mild conditions. Key reactions include:

Table 1: Substitution Reactions of 5-Nitropyridine-2-Sulfonic Acid

Mechanistic Insight :

-

The reaction proceeds via an ipso-substitution mechanism , where the sulfonate group acts as a leaving group.

-

Steric and electronic effects direct nucleophilic attack exclusively to the 2-position .

Oxidation

Reduction

Selective reduction of the nitro group is achievable:

-

Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C) reduces the nitro group to an amine, forming 5-aminopyridine-2-sulfonic acid (46% yield) .

-

Zn/HCl reduces both nitro and sulfonic acid groups, yielding pyridine-2-thiol as a side product .

Diazotization and Coupling

The amino derivative (5-aminopyridine-2-sulfonic acid) undergoes diazotization with NaNO₂/HCl at 0°C, forming a diazonium salt that couples with phenols to produce azo dyes .

Cyclocondensation

Reaction with ethylenediamine in DMF at 120°C forms imidazo[4,5-c]pyridine derivatives, which are pharmacologically relevant heterocycles .

Stability and Reaction Conditions

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-nitropyridine-2-sulfonic acid?

- Methodology : The compound is synthesized via oxidation of 5-hydroxyaminopyridine-2-sulfonic acid (1) using oxidizing agents like potassium permanganate (KMnO₄), sodium perborate (SPB), or sodium hypochlorite (NaOCl). For example, KMnO₄ in aqueous conditions yields 60–65% of this compound (2), while SPB in acetic acid achieves ~60% purity after ion-exchange purification . Nitric acid (65%) can also oxidize 1 but risks hydrolysis of the sulfonyl group to form 2-hydroxy-5-nitropyridine (4) under acidic conditions .

Q. How is the structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies where single crystals of 2 were analyzed . Complementary techniques include ¹H NMR (e.g., δ 9.25 ppm for H-3 and δ 8.75 ppm for H-4), IR spectroscopy (S=O stretching at 1180–1200 cm⁻¹), and mass spectrometry .

Q. What role does the nitro group play in the reactivity of this compound?

- Methodology : The nitro group at the 5-position strongly activates the pyridine ring for nucleophilic aromatic substitution (NAS) at the 2-position (sulfonyl group) and the 6-position (para to nitro). This electronic effect is leveraged to synthesize 2,5-disubstituted pyridines, such as 2-chloro-5-nitropyridine (87% yield via PCl₅ substitution) .

Advanced Research Questions

Q. How can hydrolysis of the sulfonyl group be minimized during synthesis?

- Methodology : Hydrolysis to 4 is mitigated by avoiding strongly acidic conditions. For example, using SPB in acetic acid (pH ~5) instead of nitric acid reduces water-mediated substitution. Lower temperatures (e.g., 50°C for SPB vs. 80°C for HNO₃) also stabilize the sulfonyl group .

Q. What analytical strategies address purity challenges in synthesized this compound?

- Methodology : Sodium acetate is added as an internal standard in ¹H NMR to quantify inorganic impurities (e.g., K⁺ salts), revealing crude purity of 40–50% for potassium salts and 60–70% for the free acid . Ion-exchange chromatography (e.g., Dowex 50W-X8 resin) improves purity by removing residual salts .

Q. How do reaction conditions influence the formation of byproducts like 5,5’-azoxypyridine-2,2’-disulfonic acid (3)?

- Methodology : Over-oxidation or prolonged reaction times with H₂O₂ or peracetic acid favor dimerization to 3. For instance, 1 reacts with H₂O₂ in trifluoroacetic acid (TFA) to yield 77% 2, 20% 3, and 3% 4. Kinetic control via shorter reaction times and dilute conditions suppresses dimerization .

Q. What mechanistic insights explain contradictory yields in oxidation methods?

- Analysis : Yields vary due to competing pathways. For example, KMnO₄ provides higher selectivity for 2 (~60% yield) compared to NaOCl, which generates more byproducts. The choice of solvent (aqueous vs. acetic acid) and oxidizer strength (e.g., SPB’s controlled H₂O₂ release) also impacts efficiency .

Q. Methodological Tables

Table 1. Comparison of Oxidizing Agents for this compound Synthesis

| Oxidizing Agent | Conditions | Yield (%) | Major Byproduct | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 50°C | 60–65 | None | |

| SPB | Acetic acid, 50°C | ~60 | 3 (traces) | |

| NaOCl | H₂O, RT | 42–57 | 3, 4 | |

| HNO₃ (65%) | H₂O, 50°C | 37 | 4 (63%) |

Table 2. Key Spectral Data for this compound

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 9.25 (H-3), δ 8.75 (H-4) | |

| IR | 1180–1200 cm⁻¹ (S=O stretch) | |

| X-ray | Monoclinic, P2₁/c space group |

属性

IUPAC Name |

5-nitropyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5S/c8-7(9)4-1-2-5(6-3-4)13(10,11)12/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQHFODISSWYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376536 | |

| Record name | 5-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465529-94-6 | |

| Record name | 5-Nitro-2-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465529-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonic acid, 5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。